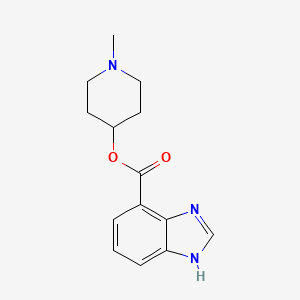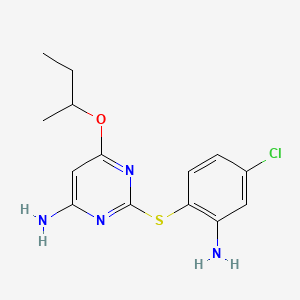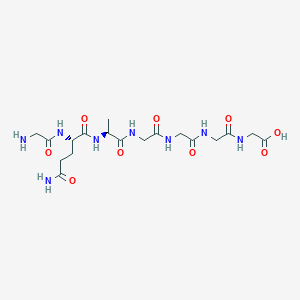
Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The peptide sequence includes glycine, L-glutamine, and L-alanine, which are known for their roles in protein synthesis and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through biotechnological methods. For example, genetically engineered Escherichia coli strains can be used to produce peptides by expressing specific enzymes that catalyze peptide bond formation . This method can be more efficient and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes such as proteases.
Oxidation and Reduction: Modifying specific amino acid residues within the peptide.
Substitution: Replacing one amino acid with another through chemical or enzymatic methods.
Common Reagents and Conditions
Hydrolysis: Typically involves proteolytic enzymes like trypsin or pepsin under physiological conditions.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as dithiothreitol (DTT) can be used to reduce disulfide bonds within the peptide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield smaller peptide fragments or individual amino acids, while oxidation and reduction can modify specific side chains within the peptide.
Scientific Research Applications
Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its stability and bioactivity.
Industrial Processes: Used in the production of specialized enzymes and as a stabilizing agent in various formulations .
Mechanism of Action
The mechanism of action of Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. For example, it may enhance or inhibit enzyme activity, alter signal transduction pathways, or affect cellular processes like apoptosis and proliferation .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-glutamine: A simpler dipeptide with similar stability and bioactivity.
L-alanyl-L-glutamine: Another dipeptide used in clinical and nutritional applications.
Glutathione (γ-L-glutamyl-L-cysteinylglycine): A tripeptide with antioxidant properties.
Uniqueness
Glycyl-L-glutaminyl-L-alanylglycylglycylglycylglycine is unique due to its longer peptide chain and specific sequence, which may confer distinct biological activities and stability compared to shorter peptides .
Properties
CAS No. |
511246-51-8 |
|---|---|
Molecular Formula |
C18H30N8O9 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H30N8O9/c1-9(25-18(35)10(2-3-11(20)27)26-12(28)4-19)17(34)24-7-15(31)22-5-13(29)21-6-14(30)23-8-16(32)33/h9-10H,2-8,19H2,1H3,(H2,20,27)(H,21,29)(H,22,31)(H,23,30)(H,24,34)(H,25,35)(H,26,28)(H,32,33)/t9-,10-/m0/s1 |
InChI Key |
GASGEVLTNMHDGU-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



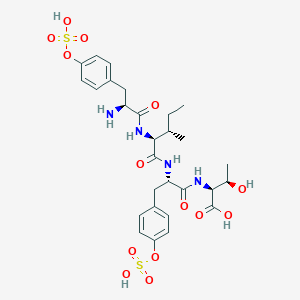
![4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide](/img/structure/B14247412.png)

![2,2'-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide]](/img/structure/B14247427.png)
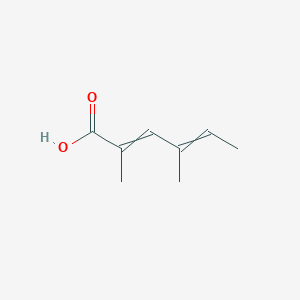
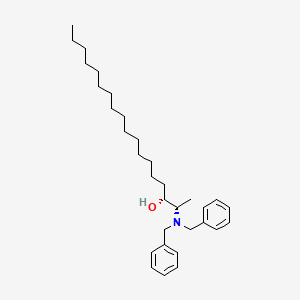
![5-Phenylpyrido[3,2-d]oxazin-8-one](/img/structure/B14247446.png)
![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
![N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide](/img/structure/B14247454.png)
![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)
![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
